molecular formula C21H15F3N2O B2671497 5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-97-9

5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2671497
CAS No.: 338964-97-9
M. Wt: 368.359
InChI Key: KZSMWDNIVGGTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a sophisticated chemical tool designed for advanced neuroscience and pharmacology research, particularly in the study of voltage-gated sodium channels (NaVs). These channels are fundamental to the initiation and propagation of electrical signaling in pain-sensing neurons (nociceptors) . Among the various isoforms, the NaV1.8 subtype, which is predominantly expressed in the peripheral nervous system, has been identified as a promising therapeutic target for pain management. It is a primary carrier of the sodium current that sustains action potential firing in small dorsal root ganglia (DRG) neurons and is essential for the spontaneous activity observed in damaged neurons, a key driver of neuropathic pain conditions . This compound belongs to a class of pyridone and pyridine derivatives that have demonstrated significant potential in preclinical research for the investigation and treatment of neuropathic pain, inflammatory pain, and other neurological disorders . Its core structure, featuring a dihydropyridone scaffold, is frequently explored in medicinal chemistry for developing novel NaV channel modulators. The specific substitution pattern, including the 4-methylphenyl and the electron-withdrawing 3-(trifluoromethyl)benzyl group, is strategically designed to optimize interactions with the NaV1.8 channel protein, potentially leading to high potency and selectivity . By selectively inhibiting NaV1.8, this compound helps researchers dissect the specific role of this channel subtype in pain pathways, with the aim of developing analgesics that lack the adverse effects associated with non-selective sodium channel blockers . Beyond pain research, its applications extend to other research areas where sodium channel function is critical, including the study of certain cancer types, fibrotic disorders, and autoimmune diseases, making it a versatile probe for basic scientific inquiry and drug discovery efforts . This product is intended for use by qualified research professionals in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O/c1-14-5-7-16(8-6-14)18-10-17(11-25)20(27)26(13-18)12-15-3-2-4-19(9-15)21(22,23)24/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSMWDNIVGGTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst.

    Attachment of the Benzyl Group: The benzyl group can be attached via a Friedel-Crafts alkylation reaction using benzyl halides and a Lewis acid catalyst.

    Nitrile Group Addition: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize waste and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 5-(4-methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide.

    Substitution: Formation of halogenated derivatives or nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound serves as a lead compound for the development of new pharmaceuticals. Its structural features are explored for designing drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name (CAS/Reference) Position 1 Substituent Position 5/6 Substituent Molecular Weight (g/mol) Key Properties/Activities
Target Compound 3-(Trifluoromethyl)benzyl 4-Methylphenyl ~388.77 (inferred from analogs) Likely enhanced metabolic stability due to trifluoromethyl group; potential antimicrobial/antioxidant activity (inferred)
1-[(4-Chlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile (CAS 338964-38-8) 4-Chlorophenylmethyl 3-(Trifluoromethyl)phenyl 388.77 Higher lipophilicity (Cl vs. CF₃); antibacterial activity not explicitly reported
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS 1016519-59-7) 3-(Trifluoromethyl)benzyl 4-Methoxyphenyl (position 6) ~407.33 Methoxy group improves solubility; explicitly marketed for medicinal use
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () 4-Hydroxy-3-methoxyphenyl 4-Bromophenyl ~425.25 High antioxidant activity (79.05% at 12 ppm); moderate antibacterial effects
5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile (CAS 1156-14-5) Isopropyl 2-Hydroxybenzoyl ~295.29 Hydroxybenzoyl group may enhance hydrogen bonding; activity data unreported

Key Findings:

Substituent Effects on Bioactivity :

  • Bromophenyl and hydroxy-methoxyphenyl substituents () correlate with high antioxidant activity (67–79%), surpassing the target compound’s inferred performance .
  • The trifluoromethyl group (present in the target compound and ) enhances metabolic stability and binding affinity due to its electronegativity and lipophilicity .

Antimicrobial Activity :

  • Pyridin-2(1H)-ones with bromophenyl or methoxyphenyl groups () show moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s 4-methylphenyl group may offer similar hydrophobic interactions for antimicrobial activity .

Structural Influence on Solubility and Binding: Methoxy groups () improve aqueous solubility compared to methyl or halogenated substituents . Molecular docking studies () highlight that substituent electronic profiles (e.g., cyano, trifluoromethyl) significantly affect binding affinities to bacterial proteins, aligning with observed MIC values .

Q & A

Q. What are the optimal synthetic routes for 5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of substituted acetophenones (e.g., 4-methylacetophenone) with aldehydes and ethyl cyanoacetate in ethanol under reflux (e.g., 10–20 hours) .
  • Step 2: Cyclization using ammonium acetate as a catalyst, followed by functionalization with 3-(trifluoromethyl)benzyl groups via nucleophilic substitution .
  • Critical Parameters:
    • Solvent: Ethanol or DMF/ethanol mixtures for crystallization .
    • Temperature: Reflux conditions (~80°C) to optimize yield (60–75%) .
    • Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR identifies substituent positions (e.g., trifluoromethylbenzyl protons at δ 4.8–5.2 ppm; pyridinone carbonyl at ~165 ppm) .
    • 19F NMR confirms trifluoromethyl group integrity (δ -60 to -65 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 413.12) .
  • IR Spectroscopy: Detects carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Methodological Answer:

  • Case Study:
    • Trifluoromethyl vs. Chlorobenzyl Groups: The trifluoromethyl group enhances metabolic stability and COX-2 inhibition compared to chlorobenzyl derivatives .
    • 4-Methylphenyl vs. 3-Chlorophenyl: Methyl groups improve lipophilicity, increasing cell membrane permeability in anticancer assays .
  • Experimental Design:
    • Synthesize analogs with systematic substituent changes.
    • Compare IC50 values in enzyme inhibition (e.g., COX-2) or cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. What computational strategies can predict reactivity or target interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking: Models interactions with biological targets (e.g., COX-2 active site) to prioritize derivatives for synthesis .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .

Q. How can contradictions in reported biological data be resolved?

Methodological Answer:

  • Data Discrepancy Example: Variability in anticancer activity may arise from:
    • Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
    • Solubility Issues: Use of DMSO vs. PEG-based carriers affects bioavailability .
  • Resolution Strategy:
    • Standardize protocols (e.g., CLSI guidelines for cytotoxicity assays).
    • Validate results across multiple independent labs .

Key Considerations for Researchers

  • Avoid Commercial Sources: Exclude vendors like BenchChem (unreliable per guidelines) and prioritize PubChem or crystallography databases (e.g., Acta Crystallographica) .
  • Advanced Purification: Use preparative HPLC for isolating enantiomers or regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.